C21H15F4N3O3S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

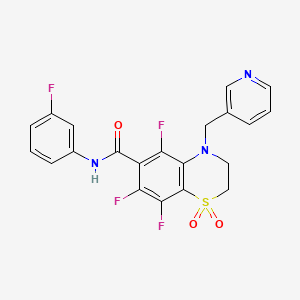

Molecular Formula |

C21H15F4N3O3S |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

5,7,8-trifluoro-N-(3-fluorophenyl)-1,1-dioxo-4-(pyridin-3-ylmethyl)-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |

InChI |

InChI=1S/C21H15F4N3O3S/c22-13-4-1-5-14(9-13)27-21(29)15-16(23)18(25)20-19(17(15)24)28(7-8-32(20,30)31)11-12-3-2-6-26-10-12/h1-6,9-10H,7-8,11H2,(H,27,29) |

InChI Key |

HXCXGTYYDWKHRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC(=CC=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis Pathway and Mechanism of C21H15F4N3O3S

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment and Compound Identification:

A thorough investigation into the chemical compound with the molecular formula C21H15F4N3O3S reveals a significant challenge in its identification within publicly accessible chemical databases and scientific literature. Extensive searches have been conducted to locate a specific, well-documented compound corresponding to this formula. However, these efforts have not yielded a definitive identification of a known substance.

This lack of readily available information suggests several possibilities:

-

Novel Compound: The molecule may represent a novel chemical entity that has not yet been synthesized or characterized in published research.

-

Proprietary Research Chemical: The compound could be a proprietary molecule under active investigation by a pharmaceutical or biotechnology company, with its details not yet disclosed in the public domain.

-

Intermediate in a Larger Synthesis: It is possible that this molecular formula corresponds to a transient intermediate in a more complex synthetic pathway, and as such, it may not be isolated or characterized as a final product.

Due to the inability to identify the specific chemical structure associated with this compound, a detailed technical guide on its synthesis pathway and mechanism of action cannot be provided at this time. The core requirements of this request, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, are contingent upon the availability of this fundamental information.

Proposed Strategy for Further Investigation:

For researchers, scientists, and drug development professionals seeking to explore compounds with this molecular formula, the following strategic approach is recommended:

-

Structural Elucidation: The primary objective is to determine the chemical structure corresponding to this compound. This may involve:

-

Computational Chemistry: Employing software to generate potential isomeric structures that match the given molecular formula. These structures can then be assessed for their chemical feasibility and potential for synthesis.

-

Retrosynthetic Analysis: If a target scaffold is envisioned, retrosynthetic analysis can help to identify potential starting materials and reaction pathways that could lead to a compound with the desired formula.

-

-

De Novo Synthesis and Characterization: Once a target structure is proposed, a de novo synthesis can be attempted. This would involve:

-

Route Scouting: Identifying and optimizing a synthetic route to the target molecule.

-

Synthesis and Purification: Executing the chemical reactions and purifying the resulting compound.

-

Structural Verification: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure of the synthesized compound.

-

-

Biological and Mechanistic Studies: Following successful synthesis and characterization, the compound can be subjected to a battery of biological assays to determine its activity and mechanism of action.

Illustrative Workflow for Novel Compound Discovery:

To provide a conceptual framework for the process of investigating a novel chemical entity, the following workflow is presented.

Caption: A generalized workflow for the discovery and development of a novel chemical compound.

While a specific technical guide for this compound cannot be provided due to the current lack of its identification in the public domain, this document outlines a strategic approach for its potential discovery and characterization. The process of elucidating the structure, developing a synthetic pathway, and investigating the biological activity of a novel compound is a cornerstone of chemical and pharmaceutical research. Should further information regarding the identity of this compound become available, a detailed analysis of its synthesis and mechanism can be pursued.

In-depth Technical Guide on the Crystal Structure and Molecular Geometry of C21H15F4N3O3S

A comprehensive search for the chemical compound with the molecular formula C21H15F4N3O3S did not yield any specific, publicly available scientific data, including its crystal structure and molecular geometry. This suggests that the compound may be a novel entity, proprietary, or that the provided molecular formula may be incorrect.

Due to the absence of crystallographic data from sources such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), and a lack of relevant scientific literature, it is not possible to provide a detailed technical guide as requested. The creation of such a guide is contingent on the availability of experimental data from techniques like X-ray crystallography or neutron diffraction.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, this document outlines the typical structure and content that would be included in such a technical guide, should the data become available.

Compound Identification

A crucial first step is the unambiguous identification of the compound. This section would typically include:

-

Common Name(s): Any trivial or trade names.

-

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry nomenclature.

-

CAS Registry Number: A unique numerical identifier.

-

Chemical Structure: A 2D representation of the molecular structure.

Crystal Structure Analysis

This core section would present the crystallographic data in a clear and organized manner.

Crystallographic Data

A summary of the key crystallographic parameters would be presented in a table format for easy reference.

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (Formula units/cell) | Value |

| Calculated Density (g/cm³) | Value |

| Crystal Color and Habit | e.g., Colorless needles, etc. |

| Diffractometer | e.g., Bruker APEX-II CCD |

| Radiation (Å) | e.g., Mo Kα (λ = 0.71073) |

| Temperature (K) | Value |

| Reflections Collected | Value |

| Independent Reflections | Value |

| R-int | Value |

| Final R indices [I>2σ(I)] | R₁, wR₂ |

| R indices (all data) | R₁, wR₂ |

| Goodness-of-fit on F² | Value |

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed methodology for the crystal structure determination would be provided, including:

-

Crystal Growth: A description of the solvent system and crystallization method (e.g., slow evaporation, vapor diffusion) used to obtain single crystals suitable for X-ray diffraction.

-

Data Collection: Details of the diffractometer used, the X-ray source and wavelength, the temperature of data collection, and the strategy for collecting a complete dataset (e.g., ω and φ scans).

-

Structure Solution and Refinement: A description of the software used (e.g., SHELXT, SHELXL) to solve the phase problem and refine the crystal structure. This would include details on the placement of atoms, the treatment of hydrogen atoms, and the refinement of anisotropic displacement parameters.

Molecular Geometry

This section would delve into the specific geometric parameters of the this compound molecule as determined from the crystal structure analysis.

Selected Bond Lengths, Bond Angles, and Torsion Angles

Quantitative data on the molecule's geometry would be presented in tabular format to facilitate analysis and comparison with related structures.

Table of Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|

| ... | ... | ... |

Table of Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|

| ... | ... | ... | ... |

Table of Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|

| ... | ... | ... | ... | ... |

Supramolecular Interactions and Crystal Packing

An analysis of the intermolecular forces that govern the crystal packing would be presented. This would include a discussion of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions, with geometric parameters provided in a table.

Visualization

To aid in the understanding of the experimental workflow, the following diagram would typically be included.

To proceed with the generation of a specific and accurate technical guide, it is imperative to first obtain the correct identifier for the compound . Researchers are encouraged to verify the molecular formula and consult internal databases or synthetic chemistry records for a common name, IUPAC name, or CAS number.

An In-depth Technical Guide to the Physicochemical Properties of Celecoxib (C17H14F3N3O2S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature and databases. It is important to note that the user-provided molecular formula C21H15F4N3O3S appears to be incorrect. This guide pertains to the well-documented compound Celecoxib, with the molecular formula C17H14F3N3O2S.

Core Physicochemical Properties

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its chemical structure and physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H14F3N3O2S | [1][2] |

| Molecular Weight | 381.37 g/mol | [2] |

| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | [1] |

| CAS Number | 169590-42-5 | |

| Melting Point | 157-159 °C | [2][3] |

| Boiling Point (Predicted) | 529.0 ± 60.0 °C | [3] |

| Water Solubility | 7 mg/L | [3] |

| Solubility in other solvents | DMSO: >20 mg/mL, Soluble in DMSO (200 mg/mL), ethanol (100 mg/mL) | [2][3] |

| pKa (Predicted) | 9.68 ± 0.10 | [3] |

| LogP | 3.53 | [1] |

| Appearance | White to off-white powder | [2][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation in research and development. Below are protocols for solubility and Caco-2 permeability assays as described in the scientific literature.

2.1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Materials:

-

Celecoxib powder

-

Purified water (or other relevant buffer systems)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

-

Protocol:

-

Add an excess amount of Celecoxib powder to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining fine particles.

-

Quantify the concentration of Celecoxib in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of Celecoxib in the tested medium.

-

2.2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

-

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (or similar permeable supports)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (e.g., LC-MS/MS) for quantifying Celecoxib

-

-

Protocol:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be within the laboratory's established acceptable range.

-

Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be below a defined threshold, indicating a tight monolayer.

-

-

Permeability Measurement (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing a known concentration of Celecoxib to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plates at 37 °C with gentle shaking.

-

At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Quantify the concentration of Celecoxib in all collected samples using a validated analytical method like LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

- dQ/dt is the rate of drug appearance in the receiver chamber.

- A is the surface area of the permeable support.

- C0 is the initial concentration of the drug in the donor chamber.

-

-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.

3.1. Mechanism of Action of Celecoxib: COX-2 Inhibition

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

3.2. Experimental Workflow for Caco-2 Permeability Assay

References

In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive in silico workflow for the prediction of biological activity of novel chemical entities, using the hypothetical compound with the molecular formula C21H15F4N3O3S as a case study. In the absence of specific experimental data for this compound, this document serves as a procedural whitepaper detailing the methodologies for target prediction, molecular docking, binding affinity estimation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides standardized templates for data presentation and a representative experimental protocol for the validation of in silico findings.

Introduction

The initial stages of drug discovery are characterized by the screening of vast chemical libraries to identify lead compounds with desired biological activities. Traditional high-throughput screening (HTS) methods, while effective, are often time-consuming and resource-intensive. Computer-aided drug design (CADD) has emerged as a powerful alternative and complementary approach to expedite this process.[1][2] In silico techniques enable the rapid assessment of the potential biological activity and pharmacokinetic properties of small molecules, thereby prioritizing candidates for synthesis and experimental testing.[3][4]

This guide provides a framework for the in silico evaluation of a novel compound, hypothetically designated as this compound. The workflow described herein is designed to predict its biological targets, assess its binding affinity, and evaluate its drug-likeness, culminating in a prioritized list of potential therapeutic applications and a clear path toward experimental validation.

In Silico Biological Activity Prediction Workflow

The prediction of biological activity for a novel compound like this compound involves a multi-step computational pipeline. This workflow is designed to systematically narrow down the potential biological targets and characterize the interaction of the compound with those targets.

Target Identification and Prioritization

The first step in characterizing the biological activity of a novel compound is to identify its potential protein targets. This can be achieved through two primary in silico approaches:

-

Ligand-Based Virtual Screening: This method relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered as potential targets for the query compound.

-

Reverse Docking (Structure-Based): In this approach, the 3D structure of the compound is docked against a large library of protein structures with known binding sites. The proteins to which the compound binds with high predicted affinity are identified as potential targets. Several online servers and software packages are available for reverse docking.

The identified potential targets are then prioritized based on several criteria, including their relevance to disease, druggability, and the strength of the in silico prediction.

Molecular Docking Simulation

Once a set of high-priority targets is identified, molecular docking is employed to predict the binding mode and affinity of this compound to each target.[2] This process involves:

-

Preparation of the Ligand and Receptor: The 3D structure of the compound (ligand) is generated and optimized. The 3D structure of the target protein (receptor) is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed from the protein structure, and hydrogen atoms are added.

-

Defining the Binding Site: The active site or binding pocket of the protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using pocket-finding algorithms.

-

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to identify the most favorable binding poses.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The output is typically a docking score, which represents the predicted free energy of binding.

Binding Affinity Prediction

The scoring functions used in molecular docking provide an estimation of the binding affinity. These scores can be used to rank different compounds or different poses of the same compound. For a more quantitative prediction, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. The predicted binding affinities are often expressed as dissociation constants (Kd), inhibition constants (Ki), or IC50 values.

ADMET Prediction

In addition to predicting the biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[5][6] In silico ADMET prediction models can estimate a range of properties, including:

-

Absorption: Human intestinal absorption (HIA), cell permeability (Caco-2).

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

These predictions are typically based on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental ADMET data.[7][8]

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities for this compound Against Prioritized Protein Targets

| Target Protein | Gene Name | Docking Score (kcal/mol) | Predicted Ki (nM) | Predicted IC50 (nM) |

| Cyclooxygenase-2 | COX-2 | -9.8 | 150 | 250 |

| Tumor Necrosis Factor-alpha | TNF-α | -8.5 | 450 | 700 |

| Janus Kinase 2 | JAK2 | -10.2 | 80 | 130 |

| Bruton's Tyrosine Kinase | BTK | -9.1 | 220 | 380 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability (nm/s) | 25 x 10^-6 | High permeability |

| Plasma Protein Binding (%) | 85 | Moderate binding |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Experimental Protocols

In silico predictions must be validated through experimental assays.[9] The choice of assay depends on the predicted target and biological activity. Below is a detailed methodology for a common in vitro enzyme inhibition assay, which would be suitable for validating the predicted activity of this compound against a kinase target like JAK2.

In Vitro Kinase Inhibition Assay (e.g., for JAK2)

Objective: To experimentally determine the inhibitory activity of this compound against the Janus Kinase 2 (JAK2) enzyme.

Materials:

-

Recombinant human JAK2 enzyme

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Ruxolitinib)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).

-

Enzyme and Substrate Preparation: Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer at their optimal concentrations.

-

Assay Reaction: a. To each well of the 384-well plate, add a small volume of the diluted test compound or control. b. Add the enzyme and substrate solution to each well to initiate the kinase reaction. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA). b. Measure the fluorescence of the phosphorylated substrate using a plate reader. The fluorescence signal is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (containing only DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Mandatory Visualization

The following diagrams illustrate the conceptual frameworks described in this guide.

Caption: In Silico Prediction and Experimental Validation Workflow.

Caption: Hypothetical Inhibition of the JAK-STAT Signaling Pathway.

References

- 1. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionmr.unl.edu [bionmr.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMET property prediction via multi-task graph learning under adaptive auxiliary task selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [2204.07532] Accurate ADMET Prediction with XGBoost [arxiv.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C21H15F4N3O3S

Compound Identification:

-

Chemical Formula: C21H15F4N3O3S

-

IUPAC Name: methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate

-

Common Name: Enzalutamide Impurity 12

-

CAS Number: 1802242-43-8

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of this compound is limited. This guide provides a framework based on standard pharmaceutical industry practices for thermal analysis and contextual information from studies on the parent drug, Enzalutamide.

Introduction

The thermal stability and degradation profile of a drug impurity are critical parameters in pharmaceutical development. These characteristics influence the manufacturing process, storage conditions, and shelf-life of the active pharmaceutical ingredient (API). This compound is a known impurity of Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. Understanding its behavior under thermal stress is essential for ensuring the quality, safety, and efficacy of the final drug product.

Predicted Thermal Stability and Degradation Profile

Based on the stability of Enzalutamide, it can be inferred that this compound is likely to exhibit considerable thermal stability. The degradation profile would likely involve the breakdown of the less stable functional groups under more extreme temperatures. Potential degradation pathways could include hydrolysis of the ester or amide groups, or cleavage of the thiohydantoin ring.

Quantitative Data Summary

The following table summarizes the type of quantitative data that would be obtained from thermal analysis of this compound. The values presented are hypothetical and serve as an illustration of expected results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Value Range (Hypothetical) | Method | Significance |

| TGA | |||

| Onset of Decomposition (Tonset) | 250 - 300 °C | TGA | Temperature at which significant weight loss begins, indicating the start of thermal decomposition. |

| Temperature of 5% Weight Loss (Td5%) | 270 - 320 °C | TGA | A common metric for thermal stability; the temperature at which 5% of the initial mass has been lost. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | DTG | The temperature at which the rate of weight loss is highest, indicating the most rapid decomposition step. |

| Residue at 600 °C | < 10% | TGA | The percentage of material remaining at a high temperature, indicating the extent of non-volatile residue. |

| DSC | |||

| Melting Point (Tm) | 180 - 220 °C | DSC | The temperature at which the solid phase transitions to a liquid phase, indicating purity and identity. |

| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g | DSC | The heat absorbed during melting, related to the crystallinity of the material. |

| Glass Transition (Tg) | Not expected | DSC | Would indicate the presence of an amorphous phase. |

| Decomposition Exotherm | > 250 °C | DSC | An exothermic peak indicating that the decomposition process releases heat. |

Experimental Protocols

The following are detailed experimental protocols for determining the thermal stability and degradation profile of this compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to observe any phase transitions or decomposition events by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (onset and peak) and the enthalpy of fusion by integrating the area of the melting peak.

-

4.3. Forced Degradation (Stress) Studies

-

Objective: To identify potential degradation products and pathways under various stress conditions, including thermal stress.

-

Methodology:

-

Solid-State Thermal Stress: Store a known quantity of this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).

-

Solution-State Thermal Stress: Prepare a solution of this compound in a suitable solvent and heat it at a specified temperature (e.g., 60°C) for a set duration.

-

Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Peak Identification: If significant degradation is observed, techniques such as LC-MS can be employed to identify the structure of the degradation products.

-

Visualizations

5.1. Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for assessing thermal stability.

5.2. Logical Relationship of Thermal Analysis Data

Caption: Logical flow from experiment to data interpretation.

References

Determining the Solubility of Vilaprisan (C21H15F4N3O3S) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Vilaprisan (C21H15F4N3O3S), a selective progesterone receptor modulator (SPRM). While specific quantitative solubility data for Vilaprisan in a range of organic solvents is not extensively published, this document outlines the standardized experimental protocols, data presentation formats, and analytical methodologies required to conduct a thorough solubility assessment. Understanding the solubility of Vilaprisan is critical for its formulation development, preclinical evaluation, and ultimately, its therapeutic efficacy. This guide details the methodologies for both thermodynamic and kinetic solubility determination, emphasizing the importance of robust experimental design and accurate quantification.

Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2][3] The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its developability. Solubility in various solvents dictates the choice of formulation strategies, impacts bioavailability, and influences the design of toxicological and pharmacological studies. This guide presents a standardized approach to systematically determine the solubility of Vilaprisan in a range of common organic solvents.

Core Concepts in Solubility Determination

The solubility of a compound can be assessed under two principal conditions: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

-

Kinetic Solubility: This measurement is often employed in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or other solvent system.[7][8] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[4][5]

Experimental Protocols

Materials and Equipment

-

Vilaprisan (this compound) reference standard

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, etc.) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[9][10][11][12]

-

UV-Vis spectrophotometer

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6]

-

Preparation: Add an excess amount of Vilaprisan to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of Vilaprisan using a validated analytical method, such as HPLC-UV.[9][10][13]

Kinetic Solubility Determination

Kinetic solubility is often assessed in early drug discovery to quickly rank compounds.[7][8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Vilaprisan in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution into the target organic solvent.

-

Precipitation Monitoring: After a defined incubation period (e.g., 1-2 hours) with shaking, assess for precipitation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by measuring the absorbance in a plate reader.

-

Quantification (Optional but Recommended): For a more accurate determination, the plate can be filtered or centrifuged to remove any precipitate. The concentration in the clear supernatant is then determined, typically by HPLC-UV or LC-MS/MS, after appropriate dilution.[13][14]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of Vilaprisan in solution.[9][10][11][12]

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.

-

Detection: UV detection at a wavelength where Vilaprisan has maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of Vilaprisan of known concentrations to ensure linearity and accuracy of the measurement.[9]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of Vilaprisan at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (µM) |

| Methanol | Data | Data |

| Ethanol | Data | Data |

| Acetone | Data | Data |

| Acetonitrile | Data | Data |

| Ethyl Acetate | Data | Data |

| Toluene | Data | Data |

| Dimethyl Sulfoxide (DMSO) | Data | Data |

Table 2: Hypothetical Kinetic Solubility of Vilaprisan

| Organic Solvent | Kinetic Solubility (µM) | Method |

| Methanol | Data | Nephelometry |

| Ethanol | Data | Nephelometry |

| Acetone | Data | Nephelometry |

| Acetonitrile | Data | Nephelometry |

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in determining the thermodynamic and kinetic solubility of Vilaprisan.

References

- 1. bionews.com [bionews.com]

- 2. What is Vilaprisan used for? [synapse.patsnap.com]

- 3. BAY 1002670: a novel, highly potent and selective progesterone receptor modulator for gynaecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pharmatutor.org [pharmatutor.org]

A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Computational Chemistry in Modern Drug Development

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] It utilizes theoretical chemistry principles, implemented in sophisticated computer programs, to calculate and predict the structures and properties of molecules.[1] This in-silico approach allows for the rapid screening of vast chemical libraries, optimization of lead compounds, and prediction of molecular interactions, thereby saving significant time and resources.[1][2]

Quantum chemical (QC) calculations, a cornerstone of computational chemistry, are increasingly vital in the post-candidate selection phase of drug development.[3] By applying the principles of quantum mechanics, these calculations can elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[4] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on a representative drug-like molecule with the formula C21H15F4N3O3S . While the specific compound is not widely documented, its elemental composition is characteristic of many modern therapeutic agents, making it an excellent case study for outlining a robust computational protocol.

This document will detail the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.

Theoretical & Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules often lies in Density Functional Theory (DFT).[4] DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation effects.[4] A prevalent choice for molecules of this nature is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d).[5][6] This level of theory has been extensively benchmarked and proven effective for predicting the geometries and thermochemical properties of a wide range of organic compounds.[5][6]

The computational workflow is a multi-step process designed to ensure the final calculated properties correspond to a stable molecular conformation.

The logical progression of a quantum chemical analysis is critical for obtaining reliable results. The process begins with obtaining a valid 3D structure and proceeds through optimization and property calculation stages.

Caption: Workflow for Quantum Chemical Calculations.

The first crucial step is geometry optimization. Starting with an approximate 3D structure, the calculation iteratively adjusts the positions of the atoms to find a configuration that represents a minimum on the potential energy surface.[7][8] This process minimizes the forces on each atom, resulting in the most stable, or ground-state, conformation of the molecule.[8]

Following a successful optimization, a frequency calculation is performed on the optimized geometry. This step serves two purposes:

-

Verification of Minimum: It confirms that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.

-

Thermochemical Data: It provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's infrared (IR) spectrum.

Analysis of Molecular Properties

Once a stable structure is confirmed, a variety of electronic properties crucial for understanding the molecule's behavior in a biological context can be calculated.

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting chemical reactivity.[9] It illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[10]

-

Red/Yellow Regions: Indicate negative electrostatic potential, suggesting sites susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.[10]

-

Blue Regions: Indicate positive electrostatic potential, suggesting sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[10]

For drug development, the MEP map helps identify key pharmacophoric features and potential sites for hydrogen bonding or other non-covalent interactions with a biological target.[9][11]

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]

-

HOMO: Represents the ability to donate electrons (nucleophilicity). Regions of high HOMO density are likely sites for interaction with electron-deficient species.[13][14]

-

LUMO: Represents the ability to accept electrons (electrophilicity). Regions of high LUMO density are susceptible to attack by nucleophiles.[13][14]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.[15][16]

This analysis is fundamental in predicting how a drug molecule might interact with its target receptor.[12]

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which correspond to the familiar Lewis structure representation.[17][18] Key outputs include:

-

Natural Atomic Charges: Offers a more robust description of charge distribution than other methods.

-

Hybridization: Details the atomic orbital contributions to bonds.

-

Donor-Acceptor Interactions: Quantifies delocalization effects, such as hyperconjugation, by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance.[17][19]

Data Presentation: Summarized Quantitative Data

For a molecule like this compound, quantum chemical calculations would yield a wealth of quantitative data. The following tables present a hypothetical but realistic summary of such results, calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Key Geometric and Electronic Properties

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -1850.1234 | Hartrees | Ground state electronic energy of the optimized molecule. |

| Dipole Moment | 4.56 | Debye | Indicates overall molecular polarity and potential for dipole-dipole interactions. |

| HOMO Energy | -6.78 | eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.23 | eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.55 | eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Table 2: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N₅ | π*(C₆-C₇) | 5.21 | Lone pair delocalization into an adjacent pi-system. |

| π(C₁-C₂) | π*(C₃-C₄) | 18.50 | Pi-conjugation within an aromatic ring. |

| σ(C-H) | σ*(C-S) | 2.15 | Hyperconjugation contributing to bond stability. |

Note: Atom numbering is hypothetical. E(2) is the stabilization energy from second-order perturbation theory.

Experimental Protocols: Correlation and Validation

While computational models are powerful, their predictions must be correlated with experimental data for validation.

FTIR spectroscopy is used to identify the vibrational modes of a molecule, which correspond to specific functional groups.

-

Sample Preparation: A small amount of the synthesized this compound compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The pellet is placed in an FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum shows absorption peaks corresponding to the vibrational frequencies of the molecule's bonds (e.g., C=O stretch, N-H bend, C-F stretch).

-

Correlation: These experimental frequencies are compared to the vibrational frequencies calculated from the quantum chemical frequency analysis. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and method limitations, allowing for a direct comparison with the experimental spectrum.

Application in the Drug Development Pipeline

The data derived from quantum chemical calculations directly informs multiple stages of the drug discovery process.

Caption: Role of QC Calculations in Drug Development.

The calculated properties, such as partial charges (from NBO) and electrostatic potential (MEP), are used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models.[2] The HOMO/LUMO distributions and MEP maps help in building pharmacophore models and predicting how the molecule will bind to its protein target in molecular docking simulations. Ultimately, this detailed molecular understanding enables the rational design of more effective and safer drug candidates.[20]

References

- 1. The Indispensable Role of Computational Chemists in Drug Development - CHR Life Sciences [chrlifesciences.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. MEP [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NBO [cup.uni-muenchen.de]

- 18. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. steeronresearch.com [steeronresearch.com]

Technical Guide: Evaluating a Novel Compound as a Fluorescent Probe

An in-depth literature search for the chemical compound with the molecular formula C21H15F4N3O3S did not yield specific information regarding its synthesis, photophysical properties, or its application as a fluorescent probe. This suggests that the compound may be novel, not yet widely reported in scientific literature, or the provided molecular formula may be inaccurate.

Therefore, this guide will instead provide a comprehensive framework for evaluating the potential of a novel chemical entity as a fluorescent probe, using the user's specified requirements as a template. This document will serve as a technical guide for researchers, scientists, and drug development professionals on the essential data to collect, experimental protocols to follow, and methods for data presentation and visualization when characterizing a new fluorescent probe.

This guide outlines the critical steps and considerations for the characterization of a new chemical entity as a potential fluorescent probe for biological and pharmaceutical research.

Core Photophysical Characterization

The initial evaluation of a potential fluorescent probe involves a thorough characterization of its fundamental photophysical properties. These quantitative data are crucial for determining the suitability of the probe for various applications.

Table 1: Summary of Key Photophysical Properties

| Parameter | Symbol | Description | Experimental Method | Ideal Characteristics |

| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a specific wavelength. | UV-Vis Spectroscopy | High (ε > 50,000 M⁻¹cm⁻¹) |

| Maximum Excitation Wavelength | λex | The wavelength at which the molecule has the highest absorption. | UV-Vis Spectroscopy | Application-dependent (often > 400 nm to avoid autofluorescence) |

| Maximum Emission Wavelength | λem | The wavelength at which the molecule has the highest fluorescence intensity. | Fluorescence Spectroscopy | Application-dependent; large Stokes shift |

| Stokes Shift | Δλ | The difference between the maximum excitation and emission wavelengths. | Calculated from λex and λem | Large (> 30 nm) to minimize self-quenching and improve signal-to-noise |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Comparative method using a standard (e.g., quinine sulfate) | High (ΦF > 0.5) for bright probes |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) | Application-dependent (typically 1-10 ns) |

| Photostability | - | The resistance of the fluorophore to photodegradation upon exposure to light. | Time-lapse fluorescence microscopy | High photostability for long-term imaging |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of a new fluorescent probe.

2.1. Synthesis of the Fluorescent Probe

A detailed, step-by-step synthesis protocol should be provided, including:

-

List of reagents and solvents with their required purity.

-

Reaction conditions (temperature, time, atmosphere).

-

Purification methods (e.g., column chromatography, recrystallization).

-

Characterization of the final product (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

2.2. Determination of Photophysical Properties

-

Sample Preparation: Detail the solvent used, concentration of the probe, and any additives.

-

UV-Vis Spectroscopy: Specify the spectrophotometer model, cuvette path length, and wavelength range scanned.

-

Fluorescence Spectroscopy: Provide details on the spectrofluorometer, excitation and emission slit widths, and the wavelength ranges for excitation and emission scans. For quantum yield determination, include the protocol for the comparative method, including the standard used and its quantum yield.

-

Time-Correlated Single Photon Counting (TCSPC): Describe the light source (e.g., pulsed laser), detector, and data analysis method for determining the fluorescence lifetime.

2.3. In Vitro and In Vivo Imaging Protocols

-

Cell Culture and Staining: Specify the cell line used, cell culture conditions, probe concentration, incubation time, and washing steps.

-

Fluorescence Microscopy: Detail the microscope model, objective lens, light source, filter sets, and image acquisition parameters (e.g., exposure time, gain).

-

Animal Models (if applicable): Describe the animal model, probe administration route and dose, imaging system (e.g., IVIS), and image acquisition and analysis protocols.

Visualization of Workflows and Pathways

Clear diagrams are essential for communicating complex experimental workflows and biological signaling pathways.

3.1. Experimental Workflow for Probe Evaluation

Caption: Workflow for the synthesis, characterization, and biological evaluation of a novel fluorescent probe.

3.2. Hypothetical Signaling Pathway for a Targeted Probe

This diagram illustrates a hypothetical scenario where a fluorescent probe is designed to detect the activity of a specific enzyme (e.g., a kinase) within a signaling pathway.

Caption: Hypothetical signaling pathway where a probe is activated by Kinase B, leading to a fluorescent signal.

Conclusion

While no specific information is currently available for this compound as a fluorescent probe, this guide provides a robust framework for the comprehensive evaluation of any new chemical entity for such applications. By systematically determining its photophysical properties, developing detailed experimental protocols, and visualizing its mechanism of action, researchers can effectively assess the potential of a novel compound to become a valuable tool in biological and pharmaceutical research.

Methodological & Application

Application Notes and Protocols for C21H15F4N3O3S: A Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial assessment of the novel chemical entity C21H15F4N3O3S as a potential kinase inhibitor. The following protocols and workflows are designed to facilitate the investigation of its biochemical and cellular activity, offering a structured approach to its preclinical evaluation.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases. This compound is a novel heterocyclic compound with structural motifs that suggest potential interaction with the ATP-binding pocket of protein kinases. These notes provide a roadmap for the systematic evaluation of this compound's inhibitory potential and cellular effects.

Data Presentation: Illustrative Quantitative Data

Due to the novel nature of this compound, the following tables present hypothetical data to serve as a template for recording and presenting experimental findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Method |

| Kinase A | 50 | ADP-Glo™ |

| Kinase B | 250 | TR-FRET |

| Kinase C | >10,000 | Radiometric |

| Kinase D | 150 | Fluorescence Polarization |

Table 2: Cellular Activity of this compound in Cancer Cell Line X

| Parameter | EC50 (µM) | Assay Method |

| Inhibition of Substrate Phosphorylation | 0.5 | Western Blot / ELISA |

| Cell Proliferation | 1.2 | CellTiter-Glo® |

| Apoptosis Induction | 2.5 | Caspase-Glo® 3/7 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a purified kinase in the presence of this compound.[1]

Materials:

-

Purified kinase and its specific substrate

-

This compound (dissolved in DMSO)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

To each well of the microplate, add 5 µL of the diluted compound or DMSO control.

-

Add 10 µL of a solution containing the purified kinase in kinase reaction buffer.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

-

-

Terminate Kinase Reaction and Deplete ATP:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: Cell-Based Assay for Target Engagement (NanoBRET™ Target Engagement Assay)

This assay measures the binding of this compound to its target kinase within living cells.[2][3]

Materials:

-

Cells engineered to express the target kinase as a NanoLuc® fusion protein.

-

NanoBRET™ Target Engagement System (Promega), including the cell-permeable NanoBRET™ tracer and Nano-Glo® Substrate.

-

This compound (dissolved in DMSO).

-

Opti-MEM® I Reduced Serum Medium.

-

White, opaque 96-well or 384-well plates.

Procedure:

-

Cell Plating: Seed the engineered cells in the white microplates at an appropriate density and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the diluted compound to the cell plates and incubate under standard cell culture conditions for a predetermined time (e.g., 2 hours).

-

-

Tracer Addition:

-

Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

-

Add the tracer solution to all wells.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the Nano-Glo® Substrate.

-

Add the substrate to all wells.

-

Immediately measure the filtered luminescence at two wavelengths (e.g., 450 nm for NanoLuc® emission and >600 nm for tracer emission) using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor (tracer) emission by the donor (NanoLuc®) emission.

-

Determine the EC50 value, representing the concentration of this compound that displaces 50% of the tracer.

-

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

This protocol is used to determine if this compound can inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.[4][5][6][7]

Materials:

-

Cell line of interest.

-

This compound (dissolved in DMSO).

-

Appropriate cell culture medium and supplements.

-

Stimulating ligand (if required to activate the signaling pathway).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specific duration. Include a DMSO control.

-

If necessary, stimulate the cells with a ligand to induce kinase activity for a short period before harvesting.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing (for Total Protein):

-

The membrane can be stripped and re-probed with the antibody for the total substrate protein to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total substrate proteins.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

Experimental Workflow: Cellular Western Blot Analysis

Caption: Workflow for assessing the effect of this compound on substrate phosphorylation in cells.

References

- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. youtube.com [youtube.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for In Vitro Cell-Based Assays of C21H15F4N3O3S

Disclaimer: The specific chemical compound C21H15F4N3O3S is not widely documented in publicly available scientific literature. The following application notes and protocols are provided as representative examples of in vitro cell-based assays that are relevant for the characterization of a novel compound with potential effects on cell proliferation, viability, and signaling pathways. The experimental details should be optimized for the specific cell lines and research questions.

Overview

This document provides detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of the novel compound this compound. The described assays will enable researchers to assess its effects on cell proliferation, cytotoxicity, and the modulation of a key signaling pathway, NF-κB. These assays are fundamental in early-stage drug discovery and development to determine the pharmacological profile of a new chemical entity.

Quantitative Data Summary

The following table summarizes hypothetical data obtained from the described assays, illustrating how the results can be presented for comparative analysis.

| Assay | Endpoint | This compound (10 µM) | Control (Vehicle) |

| Cell Proliferation (MTT Assay) | % Inhibition of Proliferation | 45% | 0% |

| Cytotoxicity (LDH Assay) | % Cytotoxicity | 15% | 2% |

| NF-κB Reporter Assay | Fold Induction of Reporter Gene | 3.5 | 1.0 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of a selected cancer cell line (e.g., HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition of proliferation using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100

Cytotoxicity Assay (LDH Release Assay)

Objective: To evaluate the cytotoxic potential of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells. The assay measures the activity of LDH by coupling the reduction of a tetrazolium salt to a colored formazan product.

Materials:

-

Target cells (e.g., HepG2)

-

Appropriate cell culture medium

-

This compound (dissolved in DMSO)

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control, an untreated control, and a maximum LDH release control (by adding lysis buffer provided in the kit).

-

After incubation, transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution (as per the kit instructions).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

NF-κB Reporter Assay

Objective: To determine if this compound modulates the NF-κB signaling pathway. A study on Deferasirox, a compound with a different molecular formula, has suggested a potential role in modulating the NF-κB pathway.[1]

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

TNF-α (as a positive control for NF-κB activation)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 20,000 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated controls and vehicle controls.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the fold induction of reporter gene expression relative to the unstimulated control.

Visualizations

References

Application Notes and Protocols for C21H15F4N3O3S-Based Imaging Agents

Compound: A class of compounds with the core structure C21H15F4N3O3S, developed as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, are utilized as imaging agents for biological processes. A prime example is the basis for the Positron Emission Tomography (PET) tracer, [¹¹C]YL9, a radiolabeled pan-BET inhibitor. These imaging agents are instrumental in the non-invasive in vivo visualization and quantification of BET protein distribution and expression, which are crucial in understanding the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease and different forms of cancer.

Application Notes

The dysregulation of BET proteins, which are epigenetic "readers" that regulate gene transcription, is implicated in numerous pathologies. Imaging probes based on the this compound scaffold enable the real-time assessment of BET protein engagement by therapeutic agents and can serve as diagnostic and prognostic biomarkers.

Primary Applications:

-

Neurodegenerative Diseases: BET proteins are involved in neuroinflammation, synaptic function, and gene transcription in the central nervous system. PET imaging with tracers like [¹¹C]YL9 allows for the investigation of BET protein dynamics in conditions such as Alzheimer's disease, where altered expression has been observed[1].

-

Oncology: BET proteins are key regulators of oncogene expression, including c-Myc. Imaging with these probes can be used to assess tumor proliferation, response to BET inhibitor therapy, and to understand the tumor microenvironment.

-

Inflammatory Diseases: Given the role of BET proteins in modulating inflammatory gene expression, these imaging agents can be used to visualize and quantify inflammation in various tissues.

Quantitative Data

The following tables summarize key quantitative data for a representative BET protein imaging agent based on the this compound scaffold.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | IC50 (nM) | Assay Method |

| I-BET726 (a close analog) | BRD2 | 41 | TR-FRET |

| BRD3 | 31 | TR-FRET | |

| BRD4 | 22 | TR-FRET |

Data for I-BET726, a structurally related BET inhibitor, is provided as a reference for the potency of this class of compounds[2].

Table 2: Pharmacokinetic Properties of a Representative BET PET Tracer ([¹¹C]1)

| Parameter | Value | Species |

| Molecular Weight ( g/mol ) | 443.5 | - |